Enantiomeric Purity and Chiral Identity: The Defining (R)-Configuration
The compound's value is fundamentally rooted in its defined (R)-stereochemistry at the 2-position, as confirmed by its IUPAC name (2R)-2-phenylbutanedioic acid 4-tert-butyl ester and specific InChI Key (ICZBQHPMSPTRJO-LLVKDONJSA-N) . Its enantiomer, (S)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS 245323-38-0), has a different InChI Key (ICZBQHPMSPTRJO-NSHDSACASA-N) . While commercial purity is typically reported as ≥95% or 97% by vendors , the critical specification is its configurational identity, which directly impacts its utility as a chiral building block.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration, InChI Key: ICZBQHPMSPTRJO-LLVKDONJSA-N |
| Comparator Or Baseline | (S)-enantiomer (CAS 245323-38-0): (S)-configuration, InChI Key: ICZBQHPMSPTRJO-NSHDSACASA-N |
| Quantified Difference | Opposite enantiomer |
| Conditions | Structural identity confirmed by InChI and CAS |
Why This Matters
Selection of the correct (R)-enantiomer is non-negotiable for asymmetric synthesis where the desired product's stereochemistry is defined by the starting material.
